1-Keto Bambuterol Hydrochloride

Description

Properties

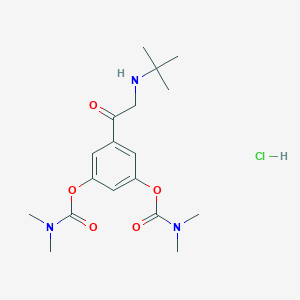

Molecular Formula |

C18H28ClN3O5 |

|---|---|

Molecular Weight |

401.9 g/mol |

IUPAC Name |

[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride |

InChI |

InChI=1S/C18H27N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,19H,11H2,1-7H3;1H |

InChI Key |

VYDQYTSZKMRUCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Purification Techniques

- Crystallization : This method is effective for obtaining high-purity compounds. Solvents like ethyl acetate or toluene can be used for crystallization.

- Chromatography : Techniques such as column chromatography might be employed for further purification if necessary.

Yield Expectations

The yield of this compound would likely vary based on the specific synthesis route and conditions used. For similar compounds, yields can range from 10% to 70% depending on the complexity of the synthesis.

Research Findings and Data

While specific data for this compound is limited, research on related compounds provides valuable insights into potential synthesis challenges and opportunities.

Synthesis Challenges

- Stereochemistry : The introduction of a keto group and ensuring correct stereochemistry can be challenging, requiring careful selection of reagents and conditions.

- Purification : Achieving high purity is crucial for pharmaceutical applications, necessitating efficient purification techniques.

Analytical Techniques

- NMR and HRMS : These spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

- Chiral HPLC : For chiral compounds, this method is used to determine enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: 1-Keto Bambuterol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the keto group back to a hydroxyl group, forming Bambuterol.

Substitution: The compound can undergo substitution reactions, particularly at the carbamate groups, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation Products: Higher oxidation state derivatives.

Reduction Products: Bambuterol.

Substitution Products: Various carbamate derivatives.

Scientific Research Applications

1-Keto Bambuterol Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying beta2-adrenoceptor agonists and their derivatives.

Biology: Investigated for its effects on bronchial smooth muscle cells and its potential role in respiratory therapies.

Medicine: Explored for its therapeutic potential in treating asthma and other obstructive airway diseases.

Industry: Utilized in the development of advanced bronchodilator formulations and drug delivery systems

Mechanism of Action

1-Keto Bambuterol Hydrochloride exerts its effects primarily through the stimulation of beta2-adrenergic receptors. This stimulation activates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscles and inhibition of the release of mediators of immediate hypersensitivity from mast cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Bambuterol Hydrochloride vs. Terbutaline

- Structural Relationship: Bambuterol Hydrochloride is a prodrug of Terbutaline, with two dimethylcarbamate groups added to the phenolic hydroxyl groups of Terbutaline to enhance lipophilicity and prolong action .

Pharmacokinetics :

Parameter Bambuterol Hydrochloride Terbutaline Bioavailability ~20% (oral) ~15% (oral) Half-life ~22 hours ~3–4 hours Metabolism Hydrolysis to Terbutaline Direct β2 agonism Bambuterol’s extended half-life allows once-daily dosing, whereas Terbutaline requires multiple doses .

Bambuterol Hydrochloride vs. Montelukast Sodium

- Mechanism : Bambuterol (β2 agonist) vs. Montelukast (leukotriene receptor antagonist).

Analytical Co-determination :

Method Retention Time (min) Linear Range (µg/mL) RP-HPLC BBM: 5.8; MTK: 21.2 BBM: 6.25–37.5; MTK: 0.25–0.75 Derivative Spectrophotometry BBM: 258.4 nm; MTK: 241 nm BBM: 10–80; MTK: 10–60 Co-formulated tablets use these methods for quality control due to complementary mechanisms in asthma management .

Bambuterol Hydrochloride vs. Other β2 Agonists (e.g., Salmeterol)

- Duration of Action : Bambuterol (24 hours) vs. Salmeterol (12 hours).

- Prodrug Status : Bambuterol requires metabolic activation, whereas Salmeterol is active upon administration .

Pharmacodynamic and Toxicological Comparisons

Anti-inflammatory and Antimicrobial Activity

Butyrylcholinesterase (BChE) Inhibition

Bambuterol Hydrochloride is identified as a potent BChE inhibitor (IC50: ~0.5 µM), sharing structural clusters with carvedilol metabolites and isoxsuprine . This contrasts with Terbutaline, which lacks significant BChE activity.

Analytical Method Comparisons

| Compound | Method | Key Parameters | Reference |

|---|---|---|---|

| Bambuterol HCl | 1H-NMR | Recovery: 99.1–100.0% | |

| Terbutaline | Spectrofluorimetry | Recovery: 98.0–101.6% | |

| Montelukast Sodium | RP-UPLC | Resolution >31 (vs. BBM) |

Q & A

Q. What analytical methods are recommended for quantifying 1-Keto Bambuterol Hydrochloride in the presence of degradation products like Terbutaline?

To resolve overlapping spectral peaks between this compound and its degradation byproducts, a validated spectrophotometric method manipulating ratio spectra can be employed. This approach uses derivative transformations to isolate the target compound's signal, enabling accurate quantification even in complex matrices. For example, Lamie (2015) demonstrated this method’s efficacy using HPLC with solid-phase extraction for urine samples .

Q. How should this compound be stored to prevent degradation during experimental use?

Store the compound as a solid at -20°C in airtight, light-resistant containers. Solutions prepared in DMSO or ethanol should be aliquoted and kept at -80°C to minimize hydrolysis or thermal degradation. Avoid repeated freeze-thaw cycles, as they can compromise stability .

Q. What are the structural analogs of this compound and their research applications?

Key analogs include:

| Compound | Research Application |

|---|---|

| Bambuterol | Long-acting β2-adrenergic receptor studies |

| Salbutamol | Short-acting agonist comparisons |

| Formoterol | Rapid-onset/long-duration mechanism analysis |

These analogs are used in comparative studies to assess receptor binding kinetics and metabolic stability .

Q. What are the critical considerations for synthesizing this compound?

Optimize multi-step organic synthesis by:

- Controlling reaction temperatures (e.g., 0–5°C for oxidation steps).

- Using catalysts like potassium permanganate for selective ketone formation.

- Purifying intermediates via column chromatography to eliminate byproducts.

Detailed protocols are available for isotope-labeled variants (e.g., 1-Keto Bambuterol-d9), which share similar synthetic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological classification of Bambuterol Hydrochloride as a β-adrenergic agonist versus antagonist?

Discrepancies (e.g., agonist in vs. antagonist in ) arise from assay-specific conditions (e.g., receptor subtype selectivity, tissue preparation). To clarify:

Q. What experimental designs are optimal for tracking this compound’s metabolic pathways in pharmacokinetic studies?

Use stable isotope-labeled analogs (e.g., 1-Keto Bambuterol-d9) with LC-MS/MS to trace metabolites without pharmacological interference. Key steps:

Q. How do formulation variables (e.g., oxygen flow, nebulizer type) impact aerosol delivery of this compound in inhalation studies?

Aerosol delivery efficiency depends on:

- Nebulizer design : Vibrating mesh nebulizers yield higher respirable fractions than jet nebulizers.

- Oxygen flow rates : Optimal flow (6–8 L/min) minimizes particle aggregation.

- Chamber compatibility : Valved holding chambers reduce drug loss during exhalation.

Validate delivery using HPLC with internal standards (e.g., salbutamol) for precise quantification .

Q. What strategies mitigate cytochrome P450-mediated drug interactions when studying this compound?

To address CYP450 interactions (e.g., ):

- Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) in hepatic microsomal assays.

- Measure metabolic clearance rates using LC-MS.

- Use primary hepatocytes to assess time-dependent inhibition (TDI) potential.

Q. How can researchers reconcile conflicting ecotoxicity data for this compound in aquatic models?

Discrepancies in aquatic toxicity (e.g., vs. 21) may stem from:

- Test organism sensitivity : Use standardized models (e.g., Daphnia magna) for LC50 comparisons.

- Exposure duration : Acute vs. chronic studies (e.g., 48-hour vs. 21-day assays).

- Analytical validation : Confirm compound stability in water via UV-HPLC to rule out degradation artifacts .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.